molecular formula C₁₈H₂₂O₄S B1140377 Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside CAS No. 108740-74-5

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside

Cat. No.: B1140377
CAS No.: 108740-74-5
M. Wt: 382.43
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside is a synthetic compound with the molecular formula C18H22O7S and a molecular weight of 382.43 g/mol . This compound is a derivative of rhamnose, a naturally occurring deoxy sugar, and is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, as well as a thiophenyl group at the anomeric carbon. It is commonly used in glycosylation reactions and carbohydrate chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including protection and deprotection of functional groups, and purification through chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside is unique due to its specific acetylation pattern and the presence of a thiophenyl group, which makes it a versatile glycosyl donor in synthetic carbohydrate chemistry. Its structure allows for selective reactions and the formation of stable glycosidic bonds, making it valuable in the synthesis of complex glycoconjugates .

Properties

IUPAC Name

[(3S,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10?,15-,16?,17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJGKQRQWRZEKO-MAEUDCQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@@H](C(C([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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